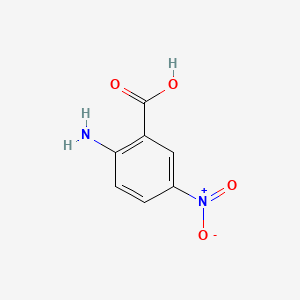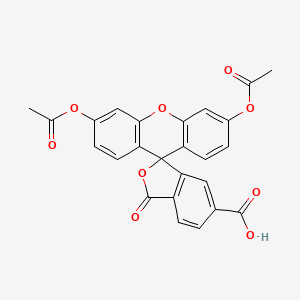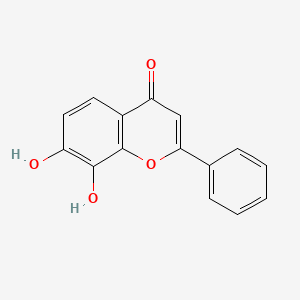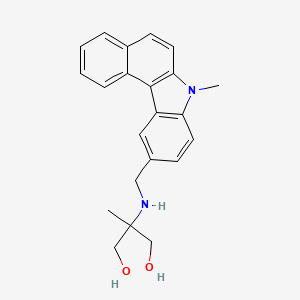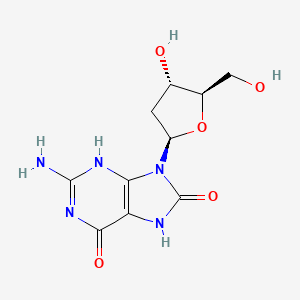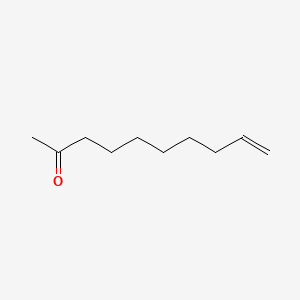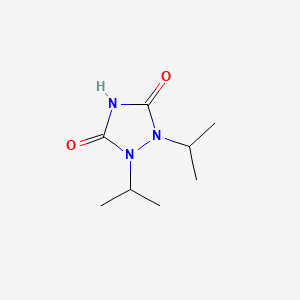
叠氮基-PEG3-胺
描述
Azido-PEG3-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
科学研究应用
生物偶联
叠氮基-PEG3-胺广泛应用于生物偶联。 它的叠氮基团参与点击化学反应,特别是应变促进的叠氮-炔环加成反应(SPAAC),这是一种无铜变体 。该反应以其特异性和效率而闻名,使叠氮基-PEG3-胺成为连接各种生物分子或其他分子实体的理想连接体。
药物递送
在药物递送领域,叠氮基-PEG3-胺的亲水性PEG间隔基增强了治疗剂在水性介质中的溶解度 。该特性对于开发能够在体内有效输送疏水性药物的药物递送系统至关重要,可能改善其生物利用度和治疗效果。
诊断
该化合物的双功能性质允许诊断工具的功能化。 例如,它可以用来修饰抗体,然后用于诊断试验以检测特定抗原的存在 。叠氮基-PEG3-胺的稳定性和反应活性有助于创建高度灵敏和特异的诊断试剂。
表面修饰
叠氮基-PEG3-胺也是表面修饰的重要工具。 它可以用来功能化表面,例如纳米粒子或其他材料,以改善它们与生物系统的相互作用 。这种应用在开发需要生物相容性和降低免疫原性的生物传感器和医疗植入物中尤为重要。
纳米技术
在纳米技术中,叠氮基-PEG3-胺有助于纳米材料的合成和修饰 。它能够以精确的方式连接到其他分子,这对于构建纳米级设备和结构非常有利,这些设备和结构可用于各种高科技应用,包括靶向药物递送和成像。
治疗
最后,叠氮基-PEG3-胺在治疗学中发挥作用,它能够将药物连接到靶向部分 。这种连接可以导致靶向疗法的开发,药物直接递送到患病细胞,从而最大限度地减少副作用并提高治疗效果。
作用机制
Azido-PEG3-Amine, also known as 1-Amino-11-azido-3,6,9-trioxaundecane or 11-Azido-3,6,9-trioxaundecan-1-amine, is a unique compound with a variety of applications in biochemical research .
Target of Action
Azido-PEG3-Amine is a bifunctional PEG linker containing an amino group and an azide group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group can react .
Mode of Action
The amino group of Azido-PEG3-Amine reacts with its targets to form stable bonds . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows for the creation of complex structures with high specificity and reliability.
Biochemical Pathways
The exact biochemical pathways affected by Azido-PEG3-Amine depend on the specific targets and the resulting structures formed. The compound’s ability to form stable triazole linkages via click chemistry can impact a wide range of biochemical processes .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azido-PEG3-Amine’s action depend on the specific targets and the structures formed. The compound’s ability to form stable triazole linkages can enable the creation of complex molecular structures, potentially impacting a variety of cellular processes .
Action Environment
The action of Azido-PEG3-Amine can be influenced by various environmental factors. For instance, the compound’s solubility in aqueous media can be affected by the pH and ionic strength of the solution . Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment .
生化分析
Biochemical Properties
The amino group of Azido-PEG3-Amine is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, bicyclononyne (BCN), dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The azide group of Azido-PEG3-Amine can react with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
属性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCVHVTMPCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370655 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-38-7 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Amino-11-azido-3,6,9-trioxaundecane a valuable building block in polymer synthesis?
A: 1-Amino-11-azido-3,6,9-trioxaundecane functions as a bifunctional linker, enabling the connection of different molecular units within a polymer chain. This is particularly useful in creating sequence-defined oligomers and polymers. [] The amine group can react with activated esters or carboxylic acids, while the azide group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [, ] This allows for a modular approach to polymer synthesis, introducing structural diversity and functionality.
Q2: How does the "AB + CD" iterative approach utilize 1-Amino-11-azido-3,6,9-trioxaundecane for sequence-defined oligomers?
A: The "AB + CD" strategy utilizes two types of building blocks: "AB" with an acid (A) and an alkyne (B) group, and "CD" with an amine (C) and an azide (D) group. [] 1-Amino-11-azido-3,6,9-trioxaundecane acts as the "CD" spacer building block. This approach allows the sequential addition of "AB" monomers (carrying coding or non-coding information) interspersed by the "CD" linker. [] The controlled, alternating reactions between amine and acid, followed by azide-alkyne click chemistry, enable the precise arrangement of monomers in the growing oligomer chain.
Q3: Can you elaborate on the application of 1-Amino-11-azido-3,6,9-trioxaundecane in post-polymerization modification of polyglutamic acid (PGA)?
A: 1-Amino-11-azido-3,6,9-trioxaundecane can be attached to polyglutamic acid (PGA) via its amine group, introducing azide functionalities along the polymer backbone. [] These azide groups serve as handles for further modification through CuAAC reactions, enabling the attachment of diverse molecules. This strategy allows the fine-tuning of PGA's properties by introducing, for example, polyethylene glycol (PEG) chains (PEGylation) or other desired moieties. []
Q4: How does the use of 1-Amino-11-azido-3,6,9-trioxaundecane contribute to the synthesis of information-containing macromolecules?
A: By employing 1-Amino-11-azido-3,6,9-trioxaundecane in combination with monomers carrying coding elements (e.g., different alkyne-containing side chains), researchers can create sequence-defined polymers that store information within their structure. [] This information can be "read" or accessed later by further modification of the encoded units, making these polymers promising for applications like data storage or molecular recognition. []
Q5: Beyond polymer chemistry, are there other research areas where 1-Amino-11-azido-3,6,9-trioxaundecane plays a significant role?
A: Yes, 1-Amino-11-azido-3,6,9-trioxaundecane is valuable in developing tools for studying biological processes. It was used in the synthesis of a biotinylated dimedone probe for detecting protein sulfenation, a reversible post-translational modification. [] The azide group allows for the attachment of the probe to the dimedone moiety, while the amine ensures water solubility. This probe helps identify proteins undergoing redox changes in response to oxidative stress, highlighting the compound's utility in studying cellular signaling. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)

